3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. Common reagents used in this step include sulfur sources and cyclization agents.
Introduction of the Chloro and Methoxycarbonyl Groups: The chloro and methoxycarbonyl groups are introduced through substitution reactions, often using chlorinating agents and esterification reactions.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine derivatives and suitable carbonyl compounds.
Coupling of the Benzothiophene and Pyrazole Rings: The final step involves coupling the benzothiophene and pyrazole rings through a condensation reaction, often using coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-({[3-bromo-2-(methoxycarbonyl)-1-benzothien-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-({[3-chloro-2-(ethoxycarbonyl)-1-benzothien-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothien-6-yl]amino}carbonyl)-1-ethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of 3-({[3-CHLORO-2-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-6-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of functional groups and ring structures. This combination imparts unique reactivity and potential applications that may not be present in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[(3-chloro-2-methoxycarbonyl-1-benzothiophen-6-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5S/c1-20-6-9(15(22)23)12(19-20)14(21)18-7-3-4-8-10(5-7)26-13(11(8)17)16(24)25-2/h3-6H,1-2H3,(H,18,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMFRVHRYFAXMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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